Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

Le (3aR,6aR)-6-[(benzyloxy)méthyl]-2,2-diméthyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one est un composé chiral de la famille des cyclopentadiénones protégées. Sa structure rigide et son groupe benzyloxyméthyle en position 6 confèrent une stabilité accrue et une réactivité contrôlée, particulièrement utile en synthèse asymétrique. La présence du groupement dioxolane protège la fonction cétone, permettant des transformations sélectives ultérieures. Sa pureté optique élevée (configuration 3aR,6aR) en fait un intermédiaire précieux pour la préparation de molécules bioactives complexes. Ce dérivé est souvent employé dans la construction de squelettes carbonés stéréodéfinis pour des applications pharmaceutiques.
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Numéro CAS:89291-75-8
Le MF:C16H18O4
Mégawatts:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Propriétés chimiques et physiques

Nom et identifiant

    • (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
    • (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • SB17781
    • 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
    • (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
    • (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
    • 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
    • 117307-62-7
    • CS-13148
    • rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • 89291-75-8
    • AKOS027338313
    • P12224
    • D72342
    • SCHEMBL13702037
    • CS-M0400
    • MDL: MFCD18207158
    • Piscine à noyau: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
    • La clé Inchi: IMMAKCSFQZGDHG-CABCVRRESA-N
    • Sourire: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 274.12050905g/mol
  • Masse isotopique unique: 274.12050905g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 4
  • Complexité: 407
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 44.8
  • Le xlogp3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99040-1g
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 98%
1g
¥35752.0 2021-09-10
Chemenu
CM528126-1g
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
1g
$4146 2023-02-17
eNovation Chemicals LLC
D767155-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$800 2024-06-06
eNovation Chemicals LLC
D767155-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
250mg
$1330 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-100MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
100MG
¥ 5,603.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-250MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
250MG
¥ 8,962.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-500MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
500MG
¥ 14,942.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-1G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
1g
¥ 22,407.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-5G
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
5g
¥ 67,221.00 2023-04-13
Aaron
AR00GUL2-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 95%
100mg
$714.00 2025-02-10

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Méthode de production 2

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Méthode de production 3

Conditions de réaction
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  24 h, rt
Référence
Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides
Moon, Hyung Ryong; Choi, Won Jun; Kim, Hea Ok; Jeong, Lak Shin, Chemistry Letters, 2004, 33(5), 506-507

Méthode de production 4

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  rt
Référence
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Ko, Young Mi; Kim, Hye Jin; et al, Nucleosides, 2005, 24(5-7), 611-613

Méthode de production 5

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Yoo, Byul Nae; Lee, Jeong A.; et al, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Référence
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; Zhao, Long Xuan; Choi, Won Jun; Pal, Shantanu; Park, Yeon Hee; et al, Nucleosides, 2007, 26(6-7), 713-716

Méthode de production 7

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Référence
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative
Lee, Kyeong; Cass, Carol; Jacobson, Kenneth A., Organic Letters, 2001, 3(4), 597-599

Méthode de production 8

Conditions de réaction
1.1 Reagents: 6-Chloropurine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Référence
Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1
Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Méthode de production 9

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Référence
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; Yun, Mikyung; Kim, Hea Ok; Lee, Jeong A.; Choi, Won Jun; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Méthode de production 10

Conditions de réaction
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C
Référence
Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides
Elhalem, Eleonora; Comin, Maria J.; Leitofuter, Julieta; Garcia-Linares, Guadalupe; Rodriguez, Juan B., Tetrahedron: Asymmetry, 2005, 16(2), 425-431

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Méthode de production 12

Conditions de réaction
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Méthode de production 13

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Méthode de production 14

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Référence
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Fournisseurs

Amadis Chemical Company Limited
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(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
Numéro de commande:A1093375
État des stocks:in Stock
Quantité:100mg/250mg
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:09
Prix ($):728.0/1213.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
A1093375
Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):728.0/1213.0
Courriel